molecular formula C21H23NO3S B2702606 (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one CAS No. 2035036-76-9

(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one

Cat. No.: B2702606
CAS No.: 2035036-76-9
M. Wt: 369.48
InChI Key: GXRXJLSDUHECBU-WUKNDPDISA-N
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Description

(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C21H23NO3S and its molecular weight is 369.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Phenylpropanoids

Phenylpropanoids, such as those isolated from Piper sarmentosum, have demonstrated significant antimicrobial activity against bacteria like Escherichia coli and Bacillus subtilis. These findings suggest potential applications of compounds related to (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one in the development of new antimicrobial agents (Masuda et al., 1991).

Synthesis of Fused Benzodiazepines

The synthesis of new fused 1,5-benzodiazepines involves reactions with compounds that share structural similarities with this compound. Such research points toward applications in creating novel benzodiazepine derivatives with potential therapeutic uses (Khodairy, 2005).

Anti-inflammatory Phenylpropanoids and Phytoquinoids

Investigations into Illicium species have identified phenylpropanoids and phytoquinoids with significant anti-inflammatory activity in cell models. These findings highlight the potential for compounds like this compound in the development of new anti-inflammatory drugs (Matsui et al., 2007).

Antioxidative Properties

Research on phenylpropanoids from berries of Pimenta dioica indicates antioxidative properties, inhibiting autoxidation of linoleic acid. This suggests a role for structurally similar compounds in the formulation of antioxidants for food preservation or pharmaceutical applications (Kikuzaki et al., 1999).

Synthesis and Antidiabetic Activity

Compounds bearing structural resemblance to this compound have been synthesized and evaluated for antidiabetic activity, indicating their potential application in the treatment of diabetes (Patil et al., 2013).

Properties

IUPAC Name

(E)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-17(16-18-8-4-2-5-9-18)21(23)22-13-12-20(26(24,25)15-14-22)19-10-6-3-7-11-19/h2-11,16,20H,12-15H2,1H3/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRXJLSDUHECBU-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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